molecular formula C16H9BrN4OS B13137925 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- CAS No. 154371-19-4

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)-

Cat. No.: B13137925
CAS No.: 154371-19-4
M. Wt: 385.2 g/mol
InChI Key: ZAAVXZZZUVIIFS-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiazinoquinoxaline family, which is characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of the 4-bromophenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization in the presence of a catalyst to form the desired thiazinoquinoxaline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized thiazinoquinoxalines.

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)-

Uniqueness

The presence of the 4-bromophenyl group in 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

154371-19-4

Molecular Formula

C16H9BrN4OS

Molecular Weight

385.2 g/mol

IUPAC Name

2-(4-bromoanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H9BrN4OS/c17-9-5-7-10(8-6-9)18-16-21-14(22)13-15(23-16)20-12-4-2-1-3-11(12)19-13/h1-8H,(H,18,21,22)

InChI Key

ZAAVXZZZUVIIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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